![molecular formula C6H3BrFN3 B6360943 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine CAS No. 1454814-05-1](/img/structure/B6360943.png)

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

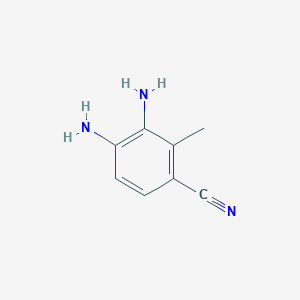

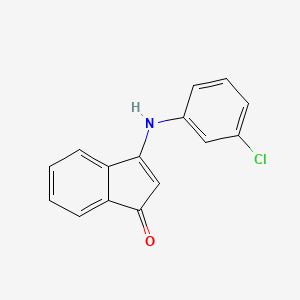

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine, have been developed as antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Pharmacological Properties

Imidazo[1,2-b]pyridazine derivatives show diverse biological activities and pharmacological properties . These include antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as acetylcholinesterase inhibitors . These inhibitors are often used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .

Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially be used in the treatment of narcolepsy and alcohol withdrawal .

Cytotoxicity Studies

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has shown no cytotoxicity (IC 50, >10 μM) against three human cell lines e.g., neuroblastoma cell line (SH-SY5Y), human embryonic kidney 293 (HEK293), and human liver cancer cell line (HepG2) . This makes it a potential candidate for further pharmacological studies .

Chemical Research

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is available from several suppliers for scientific research needs . It can be used in various chemical reactions and synthesis .

Safety and Hazards

The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mécanisme D'action

Target of Action

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

Propriétés

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTGQNADSJRPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)

![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)